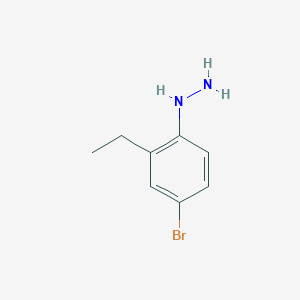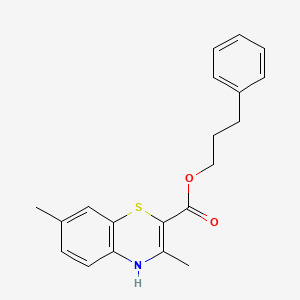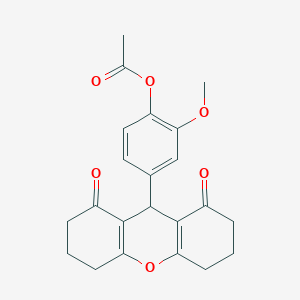
2-Methoxyethyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メトキシエチル 4-(4-ヒドロキシ-3-メトキシ-5-ニトロフェニル)-7-(2-メトキシフェニル)-2-メチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボキシレートは、ヘキサヒドロキノリン誘導体のクラスに属する複雑な有機化合物です。
製法
合成経路および反応条件
2-メトキシエチル 4-(4-ヒドロキシ-3-メトキシ-5-ニトロフェニル)-7-(2-メトキシフェニル)-2-メチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボキシレートの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、次のようなものがあります。
縮合反応: 適切な出発物質を制御された条件下で組み合わせる。
環化反応: ヘキサヒドロキノリン環構造を形成する。
官能基修飾: メトキシ基、ヒドロキシ基、ニトロ基などの特定の官能基を導入する。
工業的生産方法
工業的生産方法は、高収率と高純度を確保するために、最適化された反応条件を使用して、大規模合成を行う場合もあります。連続フロー合成や自動化反応器などの技術が使用される場合があります。
化学反応解析
反応の種類
酸化: この化合物は酸化反応を起こし、キノリン誘導体の生成につながることがあります。
還元: ニトロ基をアミノ基に還元する。
置換: メトキシ基とヒドロキシ基を含む置換反応。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
触媒: 環化反応および縮合反応用の酸性または塩基性触媒。
主要生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によりキノリン誘導体が生成される場合があり、還元によりアミノ置換化合物が生成される場合があります。
科学研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的標的との相互作用を研究する。
医学: さまざまな疾患に対する治療薬としての可能性を調査する。
産業: 新素材や化学プロセスの開発における使用。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate starting materials under controlled conditions.
Cyclization Reactions: Forming the hexahydroquinoline ring structure.
Functional Group Modifications: Introducing specific functional groups such as methoxy, hydroxy, and nitro groups.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline derivatives.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Substitution reactions involving the methoxy and hydroxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for cyclization and condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amino-substituted compounds.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials and chemical processes.
作用機序
この化合物の作用機序は、酵素、受容体、または核酸などの特定の分子標的との相互作用を伴う可能性があります。関与する経路には、酵素活性の阻害、受容体機能の調節、またはDNA/RNAプロセスの干渉が含まれる可能性があります。
類似の化合物との比較
類似の化合物
ヘキサヒドロキノリン誘導体: コア構造は似ていますが、官能基が異なる化合物。
キノリン誘導体: キノリンコア構造を持つ化合物。
メトキシフェニル化合物: メトキシフェニル基を含む化合物。
独自性
2-メトキシエチル 4-(4-ヒドロキシ-3-メトキシ-5-ニトロフェニル)-7-(2-メトキシフェニル)-2-メチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボキシレートの独自性は、官能基の特定の組み合わせとその潜在的な生物学的活性にあります。
詳細で具体的な情報については、科学文献とデータベースを参照することをお勧めします。
類似化合物との比較
Similar Compounds
Hexahydroquinoline Derivatives: Compounds with similar core structures but different functional groups.
Quinoline Derivatives: Compounds with a quinoline core structure.
Methoxyphenyl Compounds: Compounds containing methoxyphenyl groups.
Uniqueness
The uniqueness of 2-Methoxyethyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific combination of functional groups and its potential biological activities.
For detailed and specific information, consulting scientific literature and databases is recommended
特性
分子式 |
C28H30N2O9 |
|---|---|
分子量 |
538.5 g/mol |
IUPAC名 |
2-methoxyethyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H30N2O9/c1-15-24(28(33)39-10-9-36-2)25(17-12-20(30(34)35)27(32)23(14-17)38-4)26-19(29-15)11-16(13-21(26)31)18-7-5-6-8-22(18)37-3/h5-8,12,14,16,25,29,32H,9-11,13H2,1-4H3 |
InChIキー |
DAGDKBZJUOWHHN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=CC(=C(C(=C4)OC)O)[N+](=O)[O-])C(=O)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-2-[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]ethenyl}benzonitrile](/img/structure/B11085098.png)
![3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11085103.png)
![N-(4-chlorophenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11085106.png)
![6-(2,2,2-Trifluoroethoxy)tetrazolo[1,5-b]pyridazine](/img/structure/B11085108.png)

![5-Ethoxy-5-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B11085113.png)
![1-[5-Cyano-4-(4-hydroxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium](/img/structure/B11085114.png)

![Ethyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11085122.png)
![N-cyclohexyl-2-({[3-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)benzamide](/img/structure/B11085136.png)
![8-butoxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11085143.png)


![4-(4-ethylphenyl)-N-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11085190.png)
